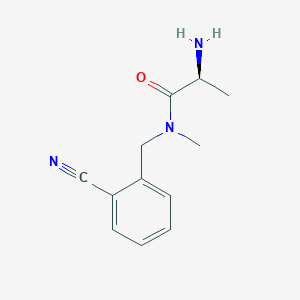

(S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide

Description

(S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide is a chiral amide derivative featuring a 2-cyanobenzyl group and a methyl substituent on the nitrogen atom. Its molecular framework combines a propionamide backbone with stereochemical specificity (S-configuration), which may influence biological interactions or physicochemical properties.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9(14)12(16)15(2)8-11-6-4-3-5-10(11)7-13/h3-6,9H,8,14H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYSYERYARKGKS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC=CC=C1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=CC=CC=C1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide typically involves the reaction of 2-cyanobenzyl bromide with appropriate amines under controlled conditions. One common method includes the use of 2-cyanobenzyl bromide, which reacts with N-methylpropionamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between (S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide and its analogs:

Analysis of Substituent Effects

- Alkyl Groups on Nitrogen: The methyl group in the target compound minimizes steric hindrance compared to bulkier analogs like the isopropyl variant (MW 245.33) . Ethyl substituents (e.g., 3-cyano analog, MW 231.30) may enhance lipophilicity while maintaining moderate steric effects . Electron-Withdrawing Groups:

- The nitro group (MW 237.26) in the 3-nitrobenzyl derivative introduces strong electron-withdrawing effects, which could reduce stability under basic conditions . Positional Isomerism:

- The 2-cyano vs. 3-cyano substitution alters electronic distribution on the benzyl ring. The 2-cyano group may induce steric strain, whereas the 3-cyano isomer offers a more linear geometry . Bioisosteres:

- Fluorine (MW 210.25) in the 2-fluoro analog enhances metabolic stability and electronegativity without significant steric bulk .

Heterocyclic Derivatives

- Sulfur and chlorine atoms in this compound may also influence redox properties or solubility.

Implications for Research and Development

- Researchers may need to explore alternatives like the 3-cyano or fluoro-substituted derivatives.

- Supplier Diversity : Parchem and Fluorochem are prominent suppliers, ensuring reliability in sourcing analogs for experimental validation .

Biological Activity

(S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H14N2O

- Molecular Weight : 218.26 g/mol

- Structure : The compound features an amino group, a cyano group, and a propionamide backbone, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The cyano group can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. It may also undergo metabolic transformations to yield active metabolites that exert biological effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- IC50 Values :

These results indicate that the compound has selective cytotoxicity, particularly towards melanoma cells, while showing less effect on normal cells.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) Values :

These findings suggest that it could be a potential candidate for developing new antimicrobial agents.

Research Applications

This compound is being explored for various applications:

- Drug Development : Its structure allows it to serve as an intermediate in synthesizing more complex molecules with potential therapeutic applications.

- Biochemical Probes : Investigated for its ability to interact with specific biological targets, providing insights into enzyme mechanisms and receptor interactions.

Case Studies

-

Cytotoxicity Assay : A study assessed the cytotoxic effects on A549 (lung cancer) and Hela (cervical cancer) cell lines, revealing selective inhibition compared to standard chemotherapeutics like cisplatin.

Cell Line IC50 (μM) Comparison A375 5.7 Effective A549 <10 Less effective than cisplatin Hela Not significant Comparable to low efficacy - Antimicrobial Efficacy : In a series of experiments, the compound was tested against various bacterial strains, demonstrating promising results that warrant further investigation for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.